An In-depth Technical Guide to 4-bromo-N-ethylaniline: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-bromo-N-ethylaniline: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-bromo-N-ethylaniline, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core chemical properties, reactivity, synthesis protocols, and strategic applications of this versatile molecule. The narrative emphasizes the causal relationships behind its chemical behavior and experimental methodologies, ensuring a blend of theoretical knowledge and practical insight.
Core Molecular Profile and Physicochemical Properties
4-bromo-N-ethylaniline (CAS No: 68254-64-8) is a disubstituted aniline derivative featuring a bromine atom at the para position and an ethyl group on the amine nitrogen.[1] This specific arrangement of an electron-donating group (the N-ethylamino moiety) and an electron-withdrawing, yet ortho-, para-directing, halogen (bromine) imparts a unique reactivity profile, making it a valuable building block in organic synthesis.
The interplay between the activating N-ethylamino group and the deactivating but directing bromo group governs the molecule's behavior in electrophilic aromatic substitution reactions. The lone pair of electrons on the nitrogen atom strongly activates the aromatic ring towards electrophilic attack, primarily at the ortho positions relative to the amino group.
Table 1: Physicochemical Properties of 4-bromo-N-ethylaniline
| Property | Value | Source(s) |
| IUPAC Name | 4-bromo-N-ethylaniline | [1] |
| Synonyms | N-Ethyl-4-bromoaniline, 4-bromo-N-ethylbenzenamine | [1] |
| CAS Number | 68254-64-8 | [1] |
| Molecular Formula | C₈H₁₀BrN | [1] |
| Molecular Weight | 200.08 g/mol | [1] |
| Appearance | Typically a liquid or low-melting solid | General chemical knowledge |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[2][3] | [2][3] |
| Topological Polar Surface Area | 12 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
Spectroscopic Signature
The structural features of 4-bromo-N-ethylaniline give rise to a distinct spectroscopic profile, which is critical for its identification and characterization.
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¹H NMR: The spectrum would predictably show a triplet and a quartet for the ethyl group protons. The aromatic region would display two doublets, characteristic of a 1,4-disubstituted benzene ring, integrating for two protons each. The N-H proton would appear as a broad singlet.
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¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons and two signals for the ethyl group carbons.
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Infrared (IR) Spectroscopy: Key absorptions would include N-H stretching bands around 3400 cm⁻¹, C-H stretching for both aromatic and aliphatic groups just above and below 3000 cm⁻¹, C=C stretching in the 1600-1450 cm⁻¹ region for the aromatic ring, and a strong C-Br stretching absorption in the lower frequency region (typically 600-500 cm⁻¹).
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Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity at M+ and M+2 (corresponding to ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak would be observed at m/z 200 and 202.
Synthesis and Manufacturing
The most direct and common synthesis of 4-bromo-N-ethylaniline involves the selective N-alkylation of 4-bromoaniline. This transformation must be carefully controlled to prevent over-alkylation, which would yield the tertiary amine, 4-bromo-N,N-diethylaniline.
Workflow for Synthesis of 4-bromo-N-ethylaniline
Caption: Synthesis workflow for 4-bromo-N-ethylaniline.
Experimental Protocol: N-Ethylation of 4-Bromoaniline
This protocol is a representative method. Researchers should optimize conditions based on laboratory-specific equipment and reagent purity.
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromoaniline (10.0 g, 58.1 mmol), potassium carbonate (12.0 g, 86.8 mmol, 1.5 equiv.), and acetonitrile (100 mL).
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Reagent Addition: Add ethyl iodide (10.9 g, 69.7 mmol, 1.2 equiv.) dropwise to the stirred suspension at room temperature. The use of a slight excess of the base and alkylating agent helps drive the reaction to completion while minimizing the formation of the dialkylated product.
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Reaction Execution: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-bromoaniline is consumed.
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Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product.
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Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL). This removes any remaining inorganic impurities and water-soluble byproducts.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 4-bromo-N-ethylaniline.
Chemical Reactivity and Synthetic Utility
The dual functionality of 4-bromo-N-ethylaniline makes it a versatile intermediate for constructing more complex molecules.[4]
Key Reaction Pathways
Caption: Major reaction pathways for 4-bromo-N-ethylaniline.
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Reactions at the Nitrogen Atom: The secondary amine is nucleophilic and readily undergoes acylation with acid chlorides or anhydrides to form amides. It can also be further alkylated under more forcing conditions.
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Electrophilic Aromatic Substitution: The potent ortho-, para-directing N-ethylamino group dominates the directing effects. Therefore, electrophilic substitution (e.g., nitration, sulfonation) will primarily occur at the ortho position to the amino group (C2 and C6 positions).
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Diazotization: The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate is a cornerstone of synthetic chemistry, enabling access to a wide array of functionalities via Sandmeyer-type reactions.
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Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is a highly valuable synthetic handle for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in cross-coupling reactions such as the Suzuki (with boronic acids), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) reactions. This capability is fundamental to modern pharmaceutical and materials science synthesis.[4]
Applications in Drug Development and Industry
4-bromo-N-ethylaniline is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial precursor and building block in the synthesis of APIs, agrochemicals, and dyes.[4][5]
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Pharmaceuticals: Its structure is incorporated into more complex molecules designed to interact with biological targets. The bromo-aniline scaffold is found in precursors to various therapeutic agents, including kinase inhibitors, antivirals, and CNS-active drugs.[5][6]
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Agrochemicals: The molecule is used to construct herbicides and pesticides, where the specific substitution pattern can be fine-tuned to achieve desired biological activity and environmental persistence profiles.[6]
-
Dyes and Pigments: As a derivative of aniline, it serves as an intermediate in the production of azo dyes and other colorants used in the textile and printing industries.[5][6]
Safety, Handling, and Storage
As with all substituted anilines, 4-bromo-N-ethylaniline must be handled with appropriate care. It is classified as harmful and an irritant.
GHS Hazard Information: [1]
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Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container. Keep away from strong oxidizing agents and sources of ignition.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
Conclusion
4-bromo-N-ethylaniline is a synthetically valuable compound whose utility is derived from the strategic placement of its functional groups. The interplay between the nucleophilic amino group and the reactive C-Br bond allows for sequential, selective modifications, providing a robust platform for the synthesis of diverse and complex molecular architectures. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and industrial applications.
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